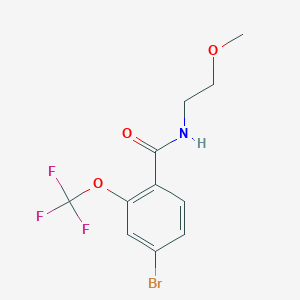
4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C11H11BrF3NO3 and its molecular weight is 342.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a methoxyethyl group, and a trifluoromethoxy substituent on a benzamide backbone, which contribute to its unique chemical properties. The presence of these functional groups may influence its biological activity by altering solubility, binding affinity, and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as cancer and inflammation. Enzyme inhibition can reverse transformed phenotypes in certain cell types, indicating its potential as an anticancer agent .
- Receptor Binding : It may also interact with receptors involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have been shown to act as selective MEK kinase inhibitors, which are crucial in treating proliferative diseases like cancer .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through studies examining its effects on various inflammatory pathways. The inhibition of specific kinases involved in inflammation could provide therapeutic benefits for conditions such as psoriasis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds structurally related to this compound:
- Kinase Inhibition : A study demonstrated that certain benzamide derivatives exhibited potent inhibitory activity against various kinases involved in tumor growth and inflammation. The findings suggested that modifications to the benzamide structure could enhance selectivity and potency against specific targets .
- Cell Viability Assays : In vitro assays have shown that compounds with similar structures can significantly reduce cell viability in cancer cell lines, supporting their potential use as anticancer agents .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into the molecular basis for its biological activity and guide further drug design efforts .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally related compounds reveals differences in biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-N-(2-methoxyethyl)benzamide | Lacks trifluoromethoxy group | Reduced enzyme inhibition |
| N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)benzamide | Lacks bromine atom | Altered binding affinity |
| 4-Bromo-N-(pyridin-3-ylmethyl)benzamide | Lacks methoxyethyl group | Affects solubility and reactivity |
Propriétés
IUPAC Name |
4-bromo-N-(2-methoxyethyl)-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3/c1-18-5-4-16-10(17)8-3-2-7(12)6-9(8)19-11(13,14)15/h2-3,6H,4-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEFVWKIADPRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














